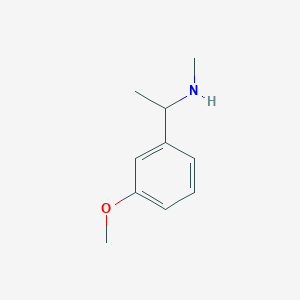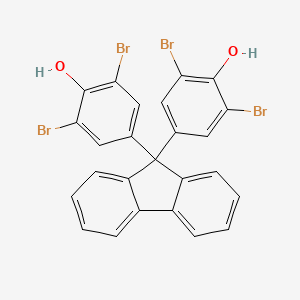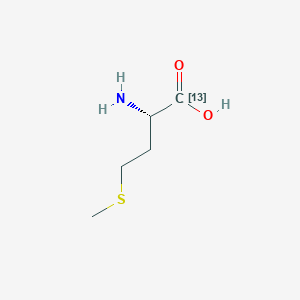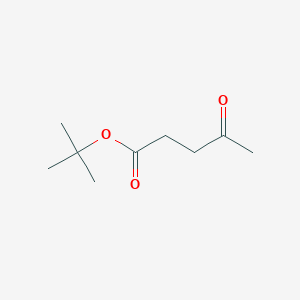
3,5-Difluoro-4-nitrophenol
Vue d'ensemble
Description
3,5-Difluoro-4-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 and a molecular weight of 175.09 . It is a solid substance that is stored in a refrigerator .
Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Difluoro-4-nitrophenol are not detailed in the available literature, it is known that nitrophenols like this compound can be involved in catalytic reduction reactions .Physical And Chemical Properties Analysis
3,5-Difluoro-4-nitrophenol is a solid at room temperature . It should be stored in a refrigerator . The compound has a molecular weight of 175.09 .Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
- The reactions of derivatives of 3,5-difluoro-4-nitrophenol, such as 3,5-difluoro-4-chloronitrobenzene, with different nucleophiles demonstrate selective substitution reactions, indicating its role in understanding chemical reaction mechanisms, particularly SNAr (nucleophilic aromatic substitution) reactions (Cervera et al., 1996).
Environmental Impact and Toxicology
- Nitrophenols, including 3,5-difluoro-4-nitrophenol, are widely used in the manufacture of explosives, pharmaceuticals, pesticides, and other products. Studies on the environmental impact and toxicity of nitrophenols are critical for understanding their effects on anaerobic systems, such as acetate-utilizing methanogenic systems (Podeh et al., 1995).
Atmospheric Chemistry
- Research on nitrophenols, including compounds similar to 3,5-difluoro-4-nitrophenol, helps in understanding their presence and behavior in the atmosphere. This includes their formation through various processes, such as combustion and secondary atmospheric reactions (Harrison et al., 2005).
Analytical and Detection Methods
- The development of probes and sensors utilizing derivatives of 3,5-difluoro-4-nitrophenol, like the use of 3,5-dichloro-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives, is significant for detecting and imaging specific biochemical compounds, such as glutathione in living cells (Gong et al., 2017).
Environmental Remediation and Waste Treatment
- Studies on the catalytic reduction of nitrophenols, which are hazardous pollutants, are crucial for environmental cleanup. The research includes the use of various catalysts and methods to treat wastewater contaminated with nitrophenols (Chu et al., 2019).
Molecular Structure Analysis
- Analyzing the molecular structure of compounds like 3,5-difluoro-4-nitropyridine N-oxide provides insights into their chemical properties and potential applications. Such analysis can reveal information about molecular bonding, electron distribution, and other structural characteristics (Batsanov, 2000).
Safety and Hazards
3,5-Difluoro-4-nitrophenol is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mécanisme D'action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Difluoro-4-nitrophenol is currently unavailable . The pharmacokinetic profile of a compound is crucial in understanding its bioavailability, half-life, and overall biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrophenol . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with cellular targets.
Propriétés
IUPAC Name |
3,5-difluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNBXAHODWXJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591238 | |
| Record name | 3,5-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitrophenol | |
CAS RN |
147808-41-1 | |
| Record name | 3,5-Difluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147808-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)







![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)